

## Navafenterol: A Technical Guide for Chronic Bronchitis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Navafenterol |           |
| Cat. No.:            | B609425      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Navafenterol (AZD8871) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator, functioning as both a muscarinic antagonist and a  $\beta$ 2-agonist (MABA) in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD), including the chronic bronchitis phenotype, Navafenterol has demonstrated significant improvements in lung function and symptoms in clinical trials.[1][3] Its dual mechanism of action offers a novel therapeutic approach, potentially providing efficacy comparable or superior to combination therapies of long-acting muscarinic antagonists (LAMAs) and long-acting  $\beta$ 2-agonists (LABAs) with a simplified dosing regimen.[2][4] This technical guide provides an in-depth overview of the current research on Navafenterol, focusing on its pharmacological properties, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

### **Core Pharmacology and Mechanism of Action**

**Navafenterol** is designed to address bronchoconstriction in chronic bronchitis through two distinct and complementary signaling pathways:

Muscarinic Receptor Antagonism: Navafenterol exhibits potent antagonist activity at the M3
muscarinic receptor, which is the primary mediator of acetylcholine-induced



bronchoconstriction in the airways.[2][5] By blocking this receptor, **Navafenterol** inhibits parasympathetic nerve-mediated smooth muscle contraction, leading to bronchodilation.

β2-Adrenergic Receptor Agonism: Concurrently, Navafenterol acts as a potent agonist at
the β2-adrenergic receptor.[2][5] Activation of this receptor on airway smooth muscle cells
stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine
monophosphate (cAMP). This, in turn, activates protein kinase A, which phosphorylates
various downstream targets, ultimately resulting in smooth muscle relaxation and
bronchodilation.[2][3]

The combination of these two mechanisms in a single molecule is intended to provide synergistic or additive bronchodilator effects.[4]

### **Signaling Pathway of Navafenterol**



Click to download full resolution via product page

Dual mechanism of action of **Navafenterol** in airway smooth muscle cells.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials of **Navafenterol** in patients with moderate-to-severe COPD.



**Table 1: Efficacy Data - Change in Forced Expiratory** 

Volume in 1 second (FEV1)

| Study<br>Identifier                                        | Treatmen<br>t Group     | N                           | Primary<br>Endpoint              | Change<br>from<br>Baseline<br>(Liters) | 95% CI           | p-value<br>vs.<br>Placebo |
|------------------------------------------------------------|-------------------------|-----------------------------|----------------------------------|----------------------------------------|------------------|---------------------------|
| Phase 2a<br>(NCT0364<br>5434)[3]                           | Navafenter<br>ol 600 μg | 73                          | Trough<br>FEV1 at<br>Day 15      | 0.202 (LS<br>Mean<br>Difference)       | -                | <0.0001                   |
| Umeclidini<br>um/Vilanter<br>ol<br>(UMEC/VI)<br>62.5/25 µg | 73                      | Trough<br>FEV1 at<br>Day 15 | 0.248 (LS<br>Mean<br>Difference) | -                                      | <0.0001          |                           |
| Navafenter<br>ol 600 μg                                    | 73                      | Peak FEV1<br>at Day 14      | 0.388 (LS<br>Mean<br>Difference) | 0.329 -<br>0.447                       | <0.0001          | _                         |
| UMEC/VI<br>62.5/25 μg                                      | 73                      | Peak FEV1<br>at Day 14      | 0.326 (LS<br>Mean<br>Difference) | 0.226 -<br>0.385                       | <0.0001          | _                         |
| Phase 1<br>(NCT0257<br>3155)[6]                            | Navafenter<br>ol 400 μg | 38                          | Trough<br>FEV1 on<br>Day 2       | 0.111 (LS<br>Mean)                     | 0.059 -<br>0.163 | <0.0001                   |
| Navafenter<br>ol 1800 μg                                   | 38                      | Trough<br>FEV1 on<br>Day 2  | 0.210 (LS<br>Mean)               | 0.156 -<br>0.264                       | <0.0001          |                           |

LS Mean Difference: Least Squares Mean Difference

# Table 2: Symptom Improvement Data (Phase 2a - NCT03645434)[3]



| Treatment<br>Group                                      | N                                       | Symptom<br>Score           | Result                                  | p-value vs.<br>Placebo |
|---------------------------------------------------------|-----------------------------------------|----------------------------|-----------------------------------------|------------------------|
| Navafenterol 600<br>μg                                  | 73                                      | COPD Assessment Test (CAT) | Significantly<br>greater<br>improvement | <0.005                 |
| Breathlessness, Cough, and Sputum Scale (BCSS)          | Significantly<br>greater<br>improvement | <0.005                     |                                         |                        |
| UMEC/VI<br>62.5/25 μg                                   | 73                                      | COPD Assessment Test (CAT) | Significantly<br>greater<br>improvement | <0.005                 |
| Breathlessness,<br>Cough, and<br>Sputum Scale<br>(BCSS) | Significantly<br>greater<br>improvement | <0.005                     |                                         |                        |

Table 3: Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)[7]



| Dose                       | N | Cmax (pg/mL) | Tmax (hr,<br>median) | AUC (pg·h/mL) |
|----------------------------|---|--------------|----------------------|---------------|
| Study A (Non-<br>Japanese) |   |              |                      |               |
| 300 μg                     | 6 | 13.9         | 1.52                 | 163           |
| 600 μg                     | 6 | 32.8         | 1.01                 | 373           |
| 900 μg                     | 6 | 45.9         | 1.51                 | 549           |
| Study B<br>(Japanese)      |   |              |                      |               |
| 300 μg                     | 6 | 14.8         | 1.26                 | 185           |
| 600 μg                     | 6 | 28.5         | 1.51                 | 358           |
| 900 μg                     | 6 | 50.1         | 1.51                 | 632           |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

# Table 4: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)



| Study                              | Treatment Group              | N                                                                      | Most Frequent<br>TEAEs                                                                                                              |
|------------------------------------|------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Phase 2a (COPD)[3]                 | Navafenterol 600 μg          | 73                                                                     | Safety profiles were similar across treatment groups. No serious adverse events were reported in the navafenterol treatment period. |
| Phase 1 (Healthy<br>Volunteers)[7] | Navafenterol (300-900<br>μg) | 12 (each study)                                                        | Study A: Vessel puncture-site bruise. Study B: Diarrhea. No dose-response relationship was observed.                                |
| Phase 1 (COPD)[6]                  | Navafenterol 400 μg          | 38                                                                     | Frequency of TEAEs was 52.9% (vs. 34.4-37.5% for placebo/comparators).                                                              |
| Navafenterol 1800 μg               | 38                           | Frequency of TEAEs was 22.6% (vs. 34.4-37.5% for placebo/comparators). |                                                                                                                                     |

## **Experimental Protocols**

# Preclinical Evaluation: Precision-Cut Human Lung Slices (hPCLS)

This ex vivo model was utilized to assess the bronchoprotective effects of **Navafenterol** in human airway tissue.[5]

Objective: To functionally characterize the  $\beta$ 2-adrenergic agonism of **Navafenterol**.

Methodology:



- Tissue Preparation: Precision-cut lung slices were prepared from human donor lungs.[5]
- Reagents: Navafenterol was reconstituted in DMSO to a stock concentration of 10 mM and stored at -20 °C.[5]
- Experimental Procedure:
  - Lung slices were pre-treated with varying concentrations of Navafenterol (3–300 nM) or a vehicle control.[5]
  - To induce bronchoconstriction, slices were exposed to incremental concentrations of non-muscarinic contractile agonists such as histamine ( $10^{-10}$  M to  $10^{-4}$  M) or the thromboxane A2 analog U46619 ( $10^{-10}$  M to  $10^{-5}$  M).[5]
  - $\circ$  To isolate the  $\beta$ 2AR-mediated effects, experiments were repeated in the presence of the  $\beta$ 2AR antagonist, propranolol.[5]
- Data Analysis: Changes in airway area were measured to quantify bronchoconstriction.
   Concentration-response curves were generated, and statistical analysis was performed using one-way ANOVA and Dunnett's test for multigroup comparisons or an unpaired, two-tailed Student's t-test for two-group comparisons.[5]

# Experimental Workflow: hPCLS Bronchoprotection Assay





Click to download full resolution via product page

Workflow for assessing **Navafenterol**'s bronchoprotective effects using hPCLS.

## Clinical Trial: Phase 2a, Randomized, Crossover Study (NCT03645434)

This study evaluated the efficacy, pharmacokinetics, and safety of **Navafenterol** in patients with moderate-to-severe COPD.[2][3]



Objective: To compare the efficacy of once-daily inhaled **Navafenterol** 600 µg with placebo and an active comparator (umeclidinium/vilanterol).[2]

#### Study Design:

- A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[2]
- Participants: 73 individuals aged 40-85 years with a diagnosis of moderate-to-severe COPD.
   [2]
- Treatments:
  - Navafenterol 600 μg, once daily via inhalation.
  - Placebo, once daily via inhalation.
  - Umeclidinium/vilanterol (UMEC/VI) 62.5 μg/25 μg, once daily via inhalation.[2]
- Study Periods: Three 14-day treatment periods separated by washout periods.[2]
- Primary Endpoint: Change from baseline in trough FEV1 on day 15.[2]
- Secondary Endpoints: Change from baseline in peak FEV1, change in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.[2]
- Statistical Analysis: A mixed model was used for the analysis of FEV1 endpoints, with fixed effects for treatment, sequence, and period, and the participant fitted as a random effect.[8]

### **Logical Flow of Phase 2a Clinical Trial**





Click to download full resolution via product page

Crossover design of the Phase 2a clinical trial for **Navafenterol**.



#### **Conclusion and Future Directions**

**Navafenterol** has demonstrated promising results as a once-daily inhaled MABA for the treatment of COPD, including chronic bronchitis. The available data from preclinical and clinical studies indicate that it is a well-tolerated and effective bronchodilator, with a rapid onset of action and sustained effects on lung function and symptoms.[2][6] The dual-pharmacology approach offers a simplified and potentially more effective treatment option compared to single-agent bronchodilators and is comparable to dual-combination therapy.[3][4]

Further research, including larger and longer-term clinical trials, is warranted to fully establish the long-term efficacy and safety profile of **Navafenterol** in the management of chronic bronchitis and to explore its potential as a platform for future triple-combination therapies.[2][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Navafenterol, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Navafenterol for chronic obstructive pulmonary disease therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Navafenterol: A Technical Guide for Chronic Bronchitis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609425#navafenterol-for-chronic-bronchitis-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com